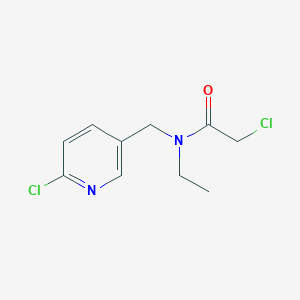
2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide is a chemical compound with the molecular formula C10H12Cl2N2O It is characterized by the presence of a chloro-substituted pyridine ring and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide typically involves the reaction of 6-chloro-3-pyridinemethanol with 2-chloro-N-ethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-methyl-acetamide: Similar structure with a methyl group instead of an ethyl group.
2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-acetamide: Lacks the N-ethyl substitution.
Uniqueness
2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and ethyl groups provides distinct properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C10H12Cl2N2O |
|---|---|
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
2-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-ethylacetamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-2-14(10(15)5-11)7-8-3-4-9(12)13-6-8/h3-4,6H,2,5,7H2,1H3 |
Clave InChI |
UKGUDUFULRSMSH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CN=C(C=C1)Cl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



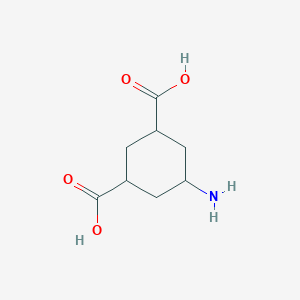
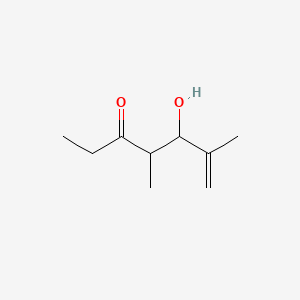
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
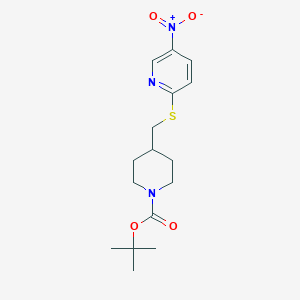
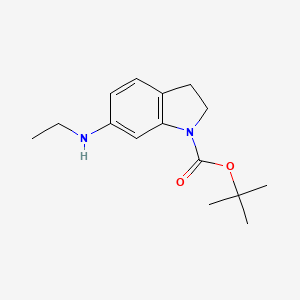
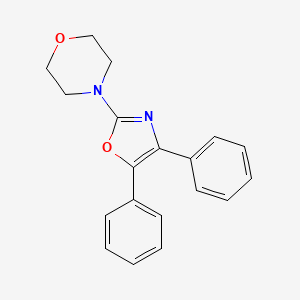
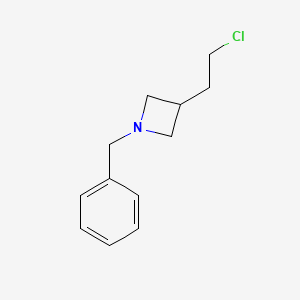
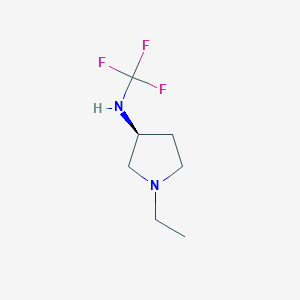
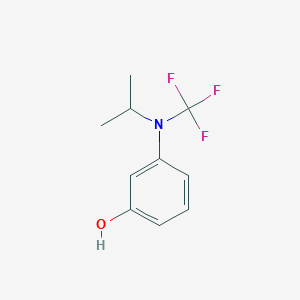
![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)


